(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
CAS No.: 940993-58-8
Cat. No.: VC6870610
Molecular Formula: C21H17ClN4O2S
Molecular Weight: 424.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940993-58-8 |
|---|---|
| Molecular Formula | C21H17ClN4O2S |
| Molecular Weight | 424.9 |
| IUPAC Name | 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C21H17ClN4O2S/c22-16-4-1-3-15(13-16)20(27)25-8-10-26(11-9-25)21-18(14-23)24-19(28-21)7-6-17-5-2-12-29-17/h1-7,12-13H,8-11H2/b7-6+ |
| Standard InChI Key | ZWKUAUBQMPKWQY-VOTSOKGWSA-N |
| SMILES | C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)Cl |
Introduction
Structural Overview
The compound consists of the following key structural components:
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Oxazole Core: A five-membered heterocyclic ring containing oxygen and nitrogen.
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Vinyl-Thiophene Substituent: A thiophene ring attached via a vinyl group, contributing to aromaticity and electron-rich properties.
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Piperazine Substituent: A six-membered nitrogen-containing heterocyclic ring with a 3-chlorobenzoyl group attached.
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Carbonitrile Group: A cyano group (-C≡N) attached to the oxazole ring, which can influence biological activity.
This combination of functional groups suggests the compound could exhibit diverse biological activities due to its heterocyclic and aromatic features.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Oxazole Ring: Typically achieved through cyclization reactions involving 1,3-dicarbonyl compounds and amides or nitriles under acidic or basic conditions.
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Introduction of the Piperazine Substituent: Piperazine derivatives are often introduced through nucleophilic substitution or acylation reactions.
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Thiophene Vinylation: A thiophene derivative is coupled with a vinyl group using palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki coupling).
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Attachment of the Carbonitrile Group: This step may involve cyanation reactions using cyanide sources like potassium cyanide or trimethylsilyl cyanide.
The precise synthetic pathway would depend on commercially available precursors and desired reaction conditions.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug discovery:
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Anticancer Activity: The presence of aromatic rings and heterocycles is common in kinase inhibitors.
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Antimicrobial Properties: Compounds with thiophene and piperazine moieties often show antibacterial or antifungal activity.
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Neurological Applications: Piperazine derivatives are known for their activity on central nervous system receptors.
Molecular Docking Studies
In silico docking studies could predict interactions with biological targets such as enzymes or receptors. The carbonitrile group may act as a hydrogen bond acceptor, enhancing binding affinity.
Spectral Analysis
Spectroscopic techniques provide insights into the compound's structure:
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IR Spectroscopy: Identifies functional groups such as -C≡N (sharp peak around 2200 cm⁻¹).
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NMR Spectroscopy: Reveals chemical environments of protons and carbons in the molecule.
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
Biological Evaluation
While specific studies on this compound are unavailable, analogs with similar structures have shown:
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Antimicrobial activities against Gram-positive and Gram-negative bacteria.
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Potential as enzyme inhibitors due to their heterocyclic frameworks.
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